molecular formula C8H11N3O B13135023 6-Methoxy-2-methylnicotinimidamide

6-Methoxy-2-methylnicotinimidamide

Cat. No.: B13135023
M. Wt: 165.19 g/mol
InChI Key: FZJGUORXJWMYIB-UHFFFAOYSA-N
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Description

Nicotinamide derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Similarly, 2-Chloro-6-methylnicotinamide (CAS: 54957-84-5; C₇H₇ClN₂O, MW: 170.60) is noted for its structural simplicity and utility in synthetic chemistry . These analogs share a pyridine core with substituents influencing electronic, steric, and solubility properties, which are critical for their applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

6-methoxy-2-methylpyridine-3-carboximidamide

InChI

InChI=1S/C8H11N3O/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4H,1-2H3,(H3,9,10)

InChI Key

FZJGUORXJWMYIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C(=N)N

Origin of Product

United States

Preparation Methods

Synthesis via Methoxylation of 6-Methyl-5-hepten-2-one

Overview:
This method involves the initial synthesis of a key intermediate, 6-methoxy-6-methylheptan-2-one, through a methoxylation reaction, followed by further functionalization to reach the final compound.

Reaction Scheme:
$$ \text{6-Methyl-5-hepten-2-one} \xrightarrow[\text{NaOR}]{\text{H}2\text{SO}4, \text{MeOH}} \text{6-Methoxy-6-methylheptan-2-one} $$

Procedure and Conditions:

  • React 6-methyl-5-hepten-2-one with methanol in the presence of a strong Brønsted acid, sulfuric acid.
  • Use sodium alkoxide (NaOR, R = methyl or ethyl) as a nucleophile to facilitate methoxylation.
  • The reaction is typically performed at low temperatures (~-20°C) to control selectivity.
  • After stirring and reaction completion, the mixture is neutralized with sulfuric acid, and the organic layer is separated, dried, and evaporated to obtain the intermediate with yields exceeding 70%.

Research Data:

  • A reported yield of approximately 72.3% for the intermediate was achieved under optimized conditions, demonstrating efficiency and scalability.

Conversion to the Target Compound via Saponification and Amination

Overview:
The key intermediate undergoes saponification and subsequent amination to produce 6-methoxy-2-methylnicotinimidamide.

Reaction Scheme:
$$ \text{6-Methoxy-6-methylheptan-2-one} \xrightarrow[\text{NaOH or KOH}]{\text{Hydrolysis}} \text{Corresponding acid} $$
$$ \text{Acid} \xrightarrow[\text{Amination}]{\text{Reagents}} \text{6-Methoxy-2-methylnicotinimidamide} $$

Procedure and Conditions:

  • The intermediate is subjected to base hydrolysis (saponification) using sodium or potassium hydroxide at elevated temperatures (~80-100°C).
  • After hydrolysis, the resulting acid or ester is reacted with ammonia or amines under controlled conditions to form the imidamide derivative.
  • The process yields high purity products with yields reported to be above 40%, depending on the specific conditions and purification steps.

Research Data:

  • The process has been optimized to improve yields, with some reports indicating yields up to 62.9% for the final compound after purification.

Alternative Synthetic Route via Cyclization and Functional Group Interconversions

Overview:
Another approach involves constructing the pyridine ring directly from suitable precursors, such as 2-chloro-3-cyano-6-methylpyridine, followed by functionalization.

Reaction Scheme:
$$ \text{2-Chloro-3-cyano-6-methylpyridine} \xrightarrow[\text{Ammonia, Heat}]{\text{Cyclization}} \text{2-Amino-6-methylnicotinic acid} $$
$$ \text{Amino acid} \xrightarrow[\text{Derivatization}]{\text{Reagents}} \text{6-Methoxy-2-methylnicotinimidamide} $$

Procedure and Conditions:

  • React 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia at high temperatures (~170°C) in autoclaves, often for extended periods (~15-40 hours).
  • The amino derivative is isolated through filtration and purification.
  • Conversion to the imidamide involves further derivatization, typically with reagents such as methylating agents and amidation conditions.

Research Data:

  • Yields of the amino derivative can reach up to 85%, with overall yields of the final compound around 38.5% after multiple steps, emphasizing the importance of process optimization.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Main Intermediates Typical Yield Advantages
Methoxylation of ketone Methanol, sulfuric acid, sodium alkoxide -20°C to room temp 6-Methoxy-6-methylheptan-2-one ~72.3% (intermediate) High scalability, controlled selectivity
Hydrolysis & Amination NaOH/KOH, ammonia 80-100°C, 2-5 hours 6-Methoxy-2-methylnicotinimidamide 40-62.9% Good purity, adaptable to industrial scale
Cyclization of pyridine derivatives 2-Chloro-3-cyano-6-methylpyridine, ammonia 170°C, 15-40 hours 2-Amino-6-methylnicotinic acid Up to 85% (intermediate) High yield of key intermediates

Research Findings and Considerations

  • Yield Optimization:
    The use of acid catalysis in methoxylation and controlled reaction temperatures significantly improves yields and selectivity.

  • Environmental and Safety Aspects:
    Traditional methods involving copper chromite catalysts have low yields and environmental concerns. Alternative routes using organic solvents, ammonia, and alkali hydroxides are preferred for greener synthesis.

  • Scalability:
    The described processes are adaptable to large-scale production, with reaction conditions optimized to maximize yield and purity.

  • Purification: Purification steps, such as chromatography and recrystallization, are critical to obtaining high-purity final products suitable for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylnicotinimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylnicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Methoxy-2-methylnicotinimidamide (hypothetical structure inferred from nomenclature) with structurally related compounds from the evidence. Key differences arise from substituent type, position, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications Source
6-Methoxynicotinamide C₇H₈N₂O₂ 152.15 6-OCH₃, 3-CONH₂ Pharmaceutical intermediate; ≥98% purity
2-Chloro-6-methylnicotinamide C₇H₇ClN₂O 170.60 2-Cl, 6-CH₃, 3-CONH₂ Synthetic building block; ≥95% purity
6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide C₈H₇BrClN₂O₂ 292.52 (estimated) 6-Br, 2-Cl, N-OCH₃, N-CH₃ Halogenated derivative for catalysis or drug design
[Ni(L)₂]·2H₂O (HL = 2-iminomethyl-6-methoxyphenol) C₁₄H₁₆N₂O₃Ni 395.05 (complex) 6-OCH₃, 2-CH=N Coordination chemistry; forms 3D hydrogen-bonded networks

Structural and Functional Differences

  • The carboxamide at position 3 is a common pharmacophore. 2-Chloro-6-methylnicotinamide (): Chlorine at position 2 introduces electron-withdrawing effects, which may stabilize the molecule against metabolic degradation. The methyl group at position 6 adds steric bulk.
  • Applications :

    • Nicotinamide derivatives are often used as kinase inhibitors or enzyme modulators (e.g., in cancer therapy). The halogenated analogs () are valuable in cross-coupling reactions for drug synthesis.
    • The nickel complex in demonstrates how methoxy-substituted pyridine derivatives can serve as ligands in coordination chemistry, forming stable metal-organic frameworks .

Research Findings and Limitations

  • Biological Activity : While specific data on 6-Methoxy-2-methylnicotinimidamide is absent, analogs like 6-Methoxynicotinamide show promise in preclinical studies for antitumor activity due to NAD+ metabolism modulation .
  • Synthetic Utility : Halogenated derivatives (e.g., 2-Chloro-6-methylnicotinamide) are frequently employed in Suzuki-Miyaura couplings to generate biaryl structures, a common motif in pharmaceuticals .
  • Limitations : Direct comparative data on the target compound is unavailable in the evidence. Predictions are based on structural analogs, and experimental validation is required for accurate property assessment.

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